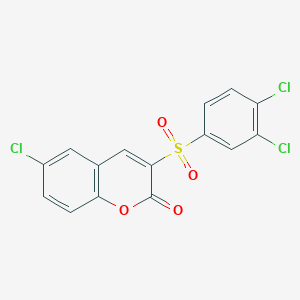

![molecular formula C25H31N3O3S B6544674 2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1020453-45-5](/img/structure/B6544674.png)

2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an adamantane moiety, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Molecular Structure Analysis

The molecular structure of adamantane derivatives, like the one , is characterized by a high degree of symmetry . The tetrahedral symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . Specific structural details for the given compound are not available in the retrieved resources.Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Specific reaction analysis for the given compound is not available in the retrieved resources.Physical And Chemical Properties Analysis

Adamantane derivatives have unique physical and chemical properties. They are characterized by their rigidity, hydrophobicity, and thermal stability . Specific physical and chemical properties for the given compound are not available in the retrieved resources.Scientific Research Applications

- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and functional groups make it an interesting candidate for inhibiting cancer cell growth or metastasis .

- Due to its adamantane core and pyrazole ring, this compound has been studied for its neuroprotective effects. It may modulate neurotransmitter systems or exhibit antioxidant properties, making it relevant for neurodegenerative diseases .

- The sulfonyl group in the molecule suggests anti-inflammatory potential. Researchers have explored its effects on inflammatory pathways, potentially leading to novel drug development .

- Investigating its interaction with enzymes (such as kinases or proteases) could reveal insights into its biological activity. Enzyme inhibition studies are crucial for drug discovery .

- X-ray analysis has provided valuable information about the conformation and intermolecular interactions of this compound in the solid state. Understanding its crystal structure aids in predicting its behavior and stability .

- Researchers have explored incorporating this compound into drug delivery systems. Its unique scaffold could enhance drug solubility, bioavailability, or targeted delivery .

Anticancer Properties

Neurological Disorders

Anti-Inflammatory Activity

Enzyme Inhibition

Crystallography and Solid-State Properties

Drug Delivery Systems

Mechanism of Action

Mode of Action

Given its structural components, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The adamantane-1-carbonyl and 3,5-dimethyl-1H-pyrazol-4-yl groups may contribute to the compound’s lipophilicity, potentially enhancing its ability to interact with hydrophobic pockets of proteins .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds containing a tetrahydroisoquinoline (thiq) scaffold, like this one, have been found in many bioactive compounds and drugs . Therefore, it is possible that this compound may affect similar biochemical pathways as other THIQ-based compounds .

Pharmacokinetics

The adamantane-1-carbonyl group in the compound may enhance its lipophilicity, potentially improving its absorption and distribution . The compound’s stability and metabolic fate would depend on the specific enzymes present in the body, which can vary among individuals .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other THIQ-based compounds, it may exhibit similar biological activities, such as anti-inflammatory, antiviral, or neuroprotective effects . These potential effects would need to be confirmed through experimental studies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and individual genetic variations affecting metabolism and target protein expression .

properties

IUPAC Name |

1-adamantyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3S/c1-16-23(32(30,31)27-8-7-21-5-3-4-6-22(21)15-27)17(2)28(26-16)24(29)25-12-18-9-19(13-25)11-20(10-18)14-25/h3-6,18-20H,7-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBPDDAKQYYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C)S(=O)(=O)N5CCC6=CC=CC=C6C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544599.png)

![1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544603.png)

![1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544620.png)

![1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544625.png)

![N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6544638.png)

![ethyl 4-(3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B6544640.png)

![4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B6544649.png)

![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B6544659.png)

![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B6544665.png)

![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-methoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544679.png)

![N-(2,4-dimethylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544692.png)

![2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6544699.png)